4(1H)-Quinolinone, 1-phenyl-2-(trifluoromethyl)-
Overview
Description
4(1H)-Quinolinone, 1-phenyl-2-(trifluoromethyl)- is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of a quinolinone core structure, substituted with a phenyl group and a trifluoromethyl group
Preparation Methods
The synthesis of 4(1H)-Quinolinone, 1-phenyl-2-(trifluoromethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzophenone and trifluoroacetic anhydride.
Formation of Intermediate: The reaction between 2-aminobenzophenone and trifluoroacetic anhydride in the presence of a base, such as pyridine, leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the quinolinone core structure.
Final Product:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
4(1H)-Quinolinone, 1-phenyl-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinone derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted quinolinone derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
4(1H)-Quinolinone, 1-phenyl-2-(trifluoromethyl)- has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It exhibits various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Biological Research: The compound is used as a probe in biological studies to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 4(1H)-Quinolinone, 1-phenyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
4(1H)-Quinolinone, 1-phenyl-2-(trifluoromethyl)- can be compared with other similar compounds, such as:
4(1H)-Quinolinone, 1-phenyl-2-methyl-: This compound has a methyl group instead of a trifluoromethyl group, resulting in different chemical and biological properties.
4(1H)-Quinolinone, 1-phenyl-2-chloromethyl-:
4(1H)-Quinolinone, 1-phenyl-2-bromomethyl-: The bromomethyl derivative exhibits unique properties and reactivity due to the presence of the bromine atom.
The uniqueness of 4(1H)-Quinolinone, 1-phenyl-2-(trifluoromethyl)- lies in its trifluoromethyl group, which imparts distinct electronic and steric effects, influencing its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-phenyl-2-(trifluoromethyl)quinolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c17-16(18,19)15-10-14(21)12-8-4-5-9-13(12)20(15)11-6-2-1-3-7-11/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUGPFRJWDZBOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50477667 | |
Record name | 4(1H)-Quinolinone, 1-phenyl-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50477667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
837364-35-9 | |
Record name | 4(1H)-Quinolinone, 1-phenyl-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50477667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.